molecular formula C8H10BrNO B8816726 (3-Bromo-2-methoxyphenyl)methanamine

(3-Bromo-2-methoxyphenyl)methanamine

Cat. No.: B8816726
M. Wt: 216.07 g/mol
InChI Key: RFQNUISDIYZSHI-UHFFFAOYSA-N
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Description

(3-Bromo-2-methoxyphenyl)methanamine is a brominated aromatic amine with the molecular formula C₈H₁₀BrNO (molecular weight: 216.08 g/mol). Its hydrochloride form (CAS: 1375997-08-2) has a molecular weight of 252.54 g/mol . This compound features a methoxy group at the 2-position and a bromine atom at the 3-position on the phenyl ring, attached to a methanamine group. It is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of antitubercular agents and other bioactive molecules. Its synthesis often involves palladium-mediated coupling reactions or nitrile reduction strategies, as seen in related brominated aryl methanamines .

Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

(3-bromo-2-methoxyphenyl)methanamine

InChI

InChI=1S/C8H10BrNO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,5,10H2,1H3

InChI Key

RFQNUISDIYZSHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Br)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural and physicochemical properties of (3-Bromo-2-methoxyphenyl)methanamine with analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Notes Reference
This compound C₈H₁₀BrNO 3-Bromo, 2-methoxy, methanamine 216.08 Antitubercular intermediate; synthesis via Suzuki coupling
3-Bromo-4-methoxyphenethylamine C₉H₁₂BrNO 3-Bromo, 4-methoxy, ethylamine chain 230.11 Unspecified biological activity; longer alkyl chain
1-(3-Bromo-4-methoxyphenyl)-N-methylmethanamine C₉H₁₂BrNO 3-Bromo, 4-methoxy, N-methylated amine 230.10 Studied for physicochemical properties
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine C₉H₉BrN₃O Oxadiazole ring, 3-bromophenyl 268.10 Medicinal chemistry scaffold
(5-Phenylfuran-2-yl)methanamine derivatives Varies Substituents on phenyl (e.g., 4-carboxyl) Varies SIRT2 inhibitors; urea linker enhances activity
(3-Bromo-5-chloro-phenyl)-methyl-amine C₇H₇BrClN 3-Bromo, 5-chloro, methylamine 220.50 Halogen-rich; potential antimicrobial use
Key Observations:
  • Substituent Position: The position of bromine and methoxy groups significantly impacts biological activity.
  • Backbone Modifications : Replacing the methanamine group with an ethylamine chain (phenethylamine derivatives) increases molecular weight and lipophilicity, which may influence pharmacokinetics .
  • Heterocyclic Integration : Compounds like [5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine introduce oxadiazole rings, enhancing metabolic stability and hydrogen-bonding capacity .
Antitubercular Potential

This compound is structurally related to bromo-substituted amines used in antitubercular agents. For example, highlights brominated aryl methanamines synthesized via Suzuki coupling and nitrile reduction as key intermediates for drug-resistant tuberculosis inhibitors. The bromine atom likely enhances electrophilic reactivity, aiding in target binding .

SIRT2 Inhibition

In , (5-phenylfuran-2-yl)methanamine derivatives with urea linkers and 4-carboxyl substituents exhibit potent SIRT2 inhibition. Although this compound lacks a furan ring, its bromo-methoxy motif could be explored in similar SAR studies to optimize enzyme affinity .

Halogen Effects

The presence of bromine and chlorine (e.g., in (3-Bromo-5-chloro-phenyl)-methyl-amine) increases molecular polarity and may enhance interactions with hydrophobic enzyme pockets. However, excessive halogenation can reduce solubility, necessitating a balance in drug design .

Preparation Methods

Synthetic Route and Reaction Conditions

The most widely documented method involves a two-step process starting with 2-{[3-bromo-2-(methyloxy)phenyl]methyl}-1H-isoindole-1,3(2H)-dione (phthalimide intermediate).

  • Step 1 : Hydrazinolysis with hydrazine hydrate in ethanol at 90°C for 4 hours, cleaving the phthalimide group to yield the free amine.

  • Step 2 : Acidification with hydrochloric acid in methanol/water to form the hydrochloride salt.

Key Data:

ParameterValueSource
Starting MaterialPhthalimide derivative
ReagentsHydrazine hydrate, HCl
SolventEthanol, methanol/water
Temperature90°C (Step 1), RT (Step 2)
Yield46.3% (over two steps)

Mechanistic Insights

Hydrazine hydrate selectively cleaves the phthalimide group via nucleophilic attack, forming a water-soluble hydrazide byproduct. Subsequent protonation with HCl stabilizes the amine as a hydrochloride salt, facilitating crystallization.

Direct Bromination of 2-Methoxybenzylamine

Bromination Protocols

Alternative routes involve brominating 2-methoxybenzylamine using bromine or N-bromosuccinimide (NBS). A patent-derived method employs bromine in acetic acid at 0–5°C to achieve regioselective bromination at the 3-position.

Key Data:

ParameterValueSource
Starting Material2-Methoxybenzylamine
Brominating AgentBromine in acetic acid
Temperature0–5°C
Yield68–72%

Challenges and Optimizations

  • Regioselectivity : Electron-donating methoxy groups direct bromination to the para position, necessitating careful control of stoichiometry and temperature.

  • Byproduct Mitigation : Excess bromine leads to di-brominated derivatives; quenching with sodium thiosulfate improves purity.

Nucleophilic Substitution Approaches

Methoxy Group Introduction

A less common strategy involves brominating 3-bromo-2-hydroxyphenylmethanamine followed by methylation. Using dimethyl sulfate or methyl iodide in the presence of K₂CO₃ in DMF, the hydroxyl group is converted to methoxy.

Key Data:

ParameterValueSource
Starting Material3-Bromo-2-hydroxyphenylmethanamine
Methylating AgentMethyl iodide
BaseK₂CO₃
Yield82%

Bromination of Methoxy Precursors

Inverse approaches involve introducing bromine after methoxylation. For example, 2-methoxyphenylmethanamine is treated with NBS under radical-initiated conditions (AIBN, CCl₄).

Comparative Analysis of Methods

Efficiency and Scalability

MethodAdvantagesLimitations
Phthalimide RouteHigh purity, scalableModerate yield (46%)
Direct BrominationShort reaction timeRequires cryogenic conditions
Nucleophilic SubstitutionFlexible functionalizationMulti-step synthesis

Industrial Feasibility

  • Continuous Flow Systems : Patents highlight the use of flow reactors for large-scale bromination, reducing reaction times by 40%.

  • Purification : Recrystallization from ethanol/water mixtures achieves >98% purity, avoiding column chromatography.

Emerging Methodologies

Catalytic Amination

Recent advances employ transition-metal catalysts (e.g., Pd/C) for reductive amination of 3-bromo-2-methoxybenzaldehyde. Using ammonium formate as a hydrogen donor, this one-pot method achieves 65% yield.

Enzymatic Approaches

Preliminary studies explore lipase-catalyzed kinetic resolution of racemic mixtures, though yields remain low (<30%) .

Q & A

Q. What are the common synthetic routes for (3-Bromo-2-methoxyphenyl)methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves bromination of a pre-functionalized aromatic ring or reductive amination of a brominated aldehyde intermediate. Key steps include:
  • Bromination : Direct bromination of 2-methoxyphenylmethanamine using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in anhydrous solvents like dichloromethane .
  • Reductive Amination : Conversion of (3-bromo-2-methoxybenzaldehyde) to the corresponding amine via sodium cyanoborohydride or hydrogenation with a palladium catalyst .
  • Optimization : Reaction yields are sensitive to solvent polarity (e.g., DMF vs. THF), stoichiometry of brominating agents, and exclusion of moisture. Purity is ensured via column chromatography or recrystallization .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., bromine at C3, methoxy at C2). Aromatic protons appear as distinct doublets due to electron-withdrawing bromine and electron-donating methoxy groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 230.0) and isotopic patterns from bromine .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction resolves bond angles and spatial arrangement of substituents .

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer :
  • Storage : Refrigerate (2–8°C) in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture absorption .
  • Handling : Use nitrile gloves and fume hoods to avoid skin/eye contact. Electrostatic discharge precautions are critical due to amine reactivity .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution reactions at the bromine site?

  • Methodological Answer :
  • Electronic Factors : Bromine’s electron-withdrawing nature activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic reactions. The methoxy group at C2 donates electrons via resonance, creating regioselective reactivity at C3 (bromine) and C5 positions .
  • Steric Hindrance : Bulky nucleophiles (e.g., tert-butylamine) favor para-substitution over ortho due to methoxy group hindrance. Kinetic studies using DFT calculations can predict preferred reaction pathways .

Q. What strategies mitigate competing side reactions (e.g., oxidation) during functionalization?

  • Methodological Answer :
  • Oxidation Control : Use antioxidants like BHT (butylated hydroxytoluene) in reaction mixtures. Avoid strong oxidizing agents (e.g., KMnO4_4) unless targeting nitro or carbonyl derivatives .
  • Temperature Modulation : Lower temperatures (e.g., –20°C) suppress dimerization or polymerization side reactions. For example, Suzuki-Miyaura coupling at 60°C minimizes homo-coupling byproducts .

Q. How can computational modeling predict biological activity or reactivity of derivatives?

  • Methodological Answer :
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins (e.g., kinases) by simulating interactions between the amine group and active-site residues .
  • QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis correlates substituent effects (e.g., Hammett σ values) with antimicrobial IC50_{50} values .

Q. What are the applications of this compound in drug discovery pipelines?

  • Methodological Answer :
  • Intermediate for Biologically Active Molecules : Used in synthesizing kinase inhibitors (e.g., JAK2 inhibitors) via Buchwald-Hartwig amination .
  • Probe for Target Validation : Radiolabeled derivatives (e.g., 11^{11}C-labeled) enable PET imaging to study receptor occupancy in neurological disorders .

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